molecular formula C19H17N3O3 B12051613 3-hydroxy-1-oxo-N-(pyridin-2-ylmethyl)-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide

3-hydroxy-1-oxo-N-(pyridin-2-ylmethyl)-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide

Cat. No.: B12051613
M. Wt: 335.4 g/mol
InChI Key: SBRSVDGTSLDFAL-UHFFFAOYSA-N
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Description

7-hydroxy-5-oxo-N-(2-pyridinylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide is a complex organic compound with a unique structure that includes a pyridine ring and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-5-oxo-N-(2-pyridinylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of a pyridine derivative with a quinoline precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-5-oxo-N-(2-pyridinylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds.

Scientific Research Applications

7-hydroxy-5-oxo-N-(2-pyridinylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and structure-activity relationships.

    Biology: The compound can be used in biological assays to study its effects on various biological pathways and targets.

    Medicine: Due to its unique structure, it has potential as a lead compound for the development of new therapeutic agents, particularly in the treatment of diseases involving specific molecular targets.

    Industry: It can be used in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 7-hydroxy-5-oxo-N-(2-pyridinylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and pyridine-containing molecules. Examples include:

Uniqueness

What sets 7-hydroxy-5-oxo-N-(2-pyridinylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H17N3O3

Molecular Weight

335.4 g/mol

IUPAC Name

4-hydroxy-2-oxo-N-(pyridin-2-ylmethyl)-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide

InChI

InChI=1S/C19H17N3O3/c23-17-14-8-3-5-12-6-4-10-22(16(12)14)19(25)15(17)18(24)21-11-13-7-1-2-9-20-13/h1-3,5,7-9,23H,4,6,10-11H2,(H,21,24)

InChI Key

SBRSVDGTSLDFAL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C3C(=CC=C2)C(=C(C(=O)N3C1)C(=O)NCC4=CC=CC=N4)O

Origin of Product

United States

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